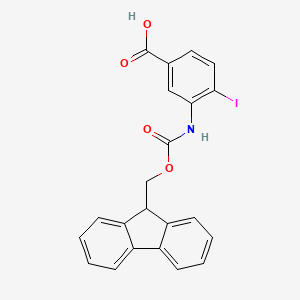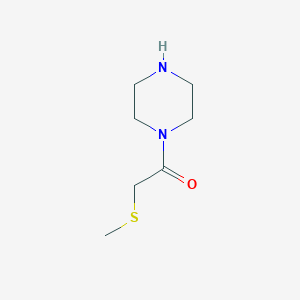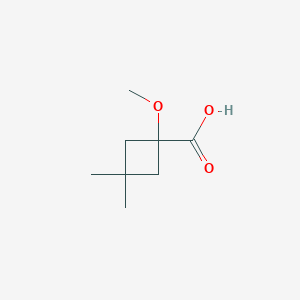
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
准备方法
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
化学反应分析
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
科学研究应用
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
相似化合物的比较
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI 键 |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(C(=O)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


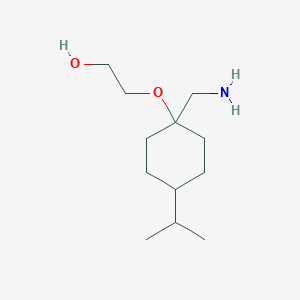
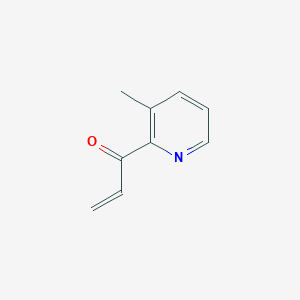
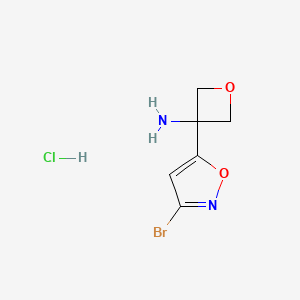
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

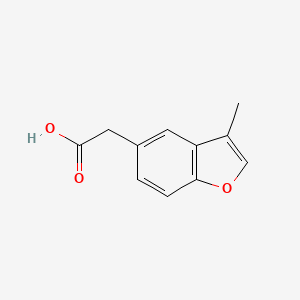
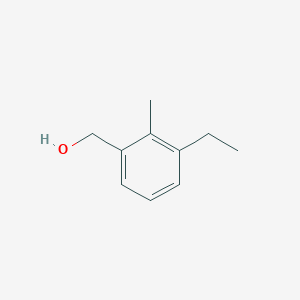
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
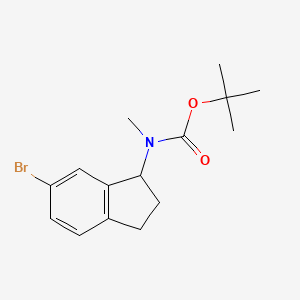
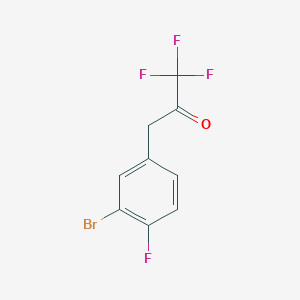
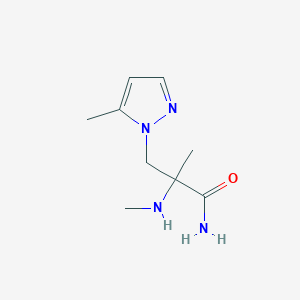
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
